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molecular formula C6H7BrN2 B030763 2-Amino-3-bromo-5-methylpyridine CAS No. 17282-00-7

2-Amino-3-bromo-5-methylpyridine

Cat. No. B030763
M. Wt: 187.04 g/mol
InChI Key: NDPKXEWDWTZBDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04586953

Procedure details

The product from (a) (145 g) was dissolved in concentrated hydrochloric acid (750 ml) and water (450 ml) and the solution cooled to -10° C. Sodium nitrite (54 g) in cold water (450 ml) was added dropwise with stirring over a period of 90 minutes while the mixture was kept at -5° C. The solution was stirred for a further 2 hours, and then basified with concentrated ammonia, keeping the temperature below 20° C. The solid which separated was washed with water, dried, dissolved in ether (1500 ml) and washed with cold sodium hydroxide solution (1 M; 1 liter). The ether solution was washed twice with water (1 liter portions), dried, and evaporated to give the required 3-bromo-2-chloro-5-methylpyridine.
Name
Quantity
145 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step Two
Name
Quantity
450 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
450 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[C:7]([Br:8])=[CH:6][C:5]([CH3:9])=[CH:4][N:3]=1.N([O-])=O.[Na+].N.[ClH:15]>O>[Br:8][C:7]1[C:2]([Cl:15])=[N:3][CH:4]=[C:5]([CH3:9])[CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
145 g
Type
reactant
Smiles
NC1=NC=C(C=C1Br)C
Name
Quantity
750 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
54 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
450 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
450 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring over a period of 90 minutes while the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept at -5° C
STIRRING
Type
STIRRING
Details
The solution was stirred for a further 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the temperature below 20° C
CUSTOM
Type
CUSTOM
Details
The solid which separated
WASH
Type
WASH
Details
was washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ether (1500 ml)
WASH
Type
WASH
Details
washed with cold sodium hydroxide solution (1 M; 1 liter)
WASH
Type
WASH
Details
The ether solution was washed twice with water (1 liter portions)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
BrC=1C(=NC=C(C1)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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